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Prop-1-en-2-ylbenzene; styrene

Thermal analysis Polymer physics Differential scanning calorimetry

Prop-1-en-2-ylbenzene; styrene (CAS 104492-15-1) designates a 1:1 copolymer of α-methylstyrene (AMS) and styrene, with molecular formula C17H18 and molecular weight of 222.32 g/mol. This material belongs to the class of low-molecular-weight, nonpolar, thermoplastic hydrocarbon resins derived from purified aromatic monomers.

Molecular Formula C17H18
Molecular Weight 222.32 g/mol
CAS No. 104492-15-1
Cat. No. B8793920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-1-en-2-ylbenzene; styrene
CAS104492-15-1
Molecular FormulaC17H18
Molecular Weight222.32 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=CC=C1.C=CC1=CC=CC=C1
InChIInChI=1S/C9H10.C8H8/c1-8(2)9-6-4-3-5-7-9;1-2-8-6-4-3-5-7-8/h3-7H,1H2,2H3;2-7H,1H2
InChIKeyZAKVZVDDGSFVRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prop-1-en-2-ylbenzene; Styrene (CAS 104492-15-1): Procurement-Relevant Identity and Class Positioning


Prop-1-en-2-ylbenzene; styrene (CAS 104492-15-1) designates a 1:1 copolymer of α-methylstyrene (AMS) and styrene, with molecular formula C17H18 and molecular weight of 222.32 g/mol [1]. This material belongs to the class of low-molecular-weight, nonpolar, thermoplastic hydrocarbon resins derived from purified aromatic monomers . Unlike polystyrene homopolymer, the incorporation of α-methylstyrene units elevates both the glass transition temperature and softening point while introducing a thermally labile depolymerization pathway [2]. Commercially, this copolymer is supplied as a water-white solid with a density of 1.07 g/mL at 25 °C, soluble in hydrocarbons, esters, and ketones but insoluble in water and alcohols .

Why Generic Substitution of Prop-1-en-2-ylbenzene; Styrene Copolymer with Unmodified Polystyrene or Standard Tackifier Resins Introduces Quantifiable Performance Deficits


Styrene/α-methylstyrene copolymers cannot be freely replaced by polystyrene, poly(α-methylstyrene) homopolymer, or conventional C5/C9 hydrocarbon tackifier resins without measurable loss of targeted thermal, rheological, or depolymerization properties. Polystyrene lacks the elevated glass transition temperature (Tg) and heat distortion temperature (HDT) conferred by AMS incorporation [1]. Poly(α-methylstyrene) homopolymer possesses a ceiling temperature of only 61 °C, making it thermally unstable during melt processing [2]. Standard aliphatic or aromatic hydrocarbon resins lack the precisely tunable softening point and the capacity for controlled thermal unzipping that the styrene-AMS copolymer uniquely provides [3]. The quantitative evidence below establishes that the 1:1 styrene/AMS copolymer occupies a distinct performance envelope that analogs cannot simultaneously satisfy.

Prop-1-en-2-ylbenzene; Styrene Copolymer: Quantitative Head-to-Head Differentiation Evidence Against Closest Comparators


Glass Transition Temperature Elevation Over Polystyrene: DSC-Quantified Increase of +32.8 °C at 44 wt% AMS Loading

Differential scanning calorimetry (DSC) measurements on S/AMS statistical copolymers demonstrate that the glass transition temperature (Tg) increases systematically with α-methylstyrene content. For a copolymer containing 44 wt% AMS, which approximates the 1:1 molar composition of CAS 104492-15-1, the Tg reaches 405.9 K (132.8 °C). This represents a ΔTg of +32.8 °C above the polystyrene baseline of 380.0 K (106.9 °C) measured under identical DSC conditions [1]. The Tg of polystyrene homopolymer is well-established at approximately 100 °C by DSC, with certified reference materials confirming this value [2]. The 1:1 copolymer therefore provides a Tg that is approximately 30–33 °C higher than unmodified polystyrene, a difference that directly impacts the upper service temperature of adhesives, coatings, and molded articles.

Thermal analysis Polymer physics Differential scanning calorimetry

Heat Distortion Temperature Advantage: ~70 °C Increase of Poly(α-methylstyrene) Over Polystyrene, with Copolymer Intermediate Tunability

Patent disclosures establish that poly(α-methylstyrene) exhibits a heat distortion temperature (HDT) approximately 70 °C greater than that of polystyrene [1]. For hot-fill food container applications requiring an HDT of ~110 °C (approximately 15 °C above polystyrene), and retortable containers requiring ~130 °C (approximately 35 °C above polystyrene), the full 70 °C increment of the homopolymer is excessive, leading to unnecessary energy consumption during processing. Copolymers of α-methylstyrene and styrene, including the 1:1 composition, allow formulators to select a targeted intermediate HDT by adjusting the AMS content, thereby matching application requirements without incurring the full energy penalty of the homopolymer [1]. Compression-molded poly(α-methylstyrene) samples typically exhibit HDT values of 150–155 °C [2], confirming the 70 °C differential over polystyrene (HDT ~80–95 °C).

Heat distortion temperature Thermomechanical properties Molding compounds

Thermal Degradation Onset Shift: TGA Demonstrates a −106.7 °C Reduction in Degradation Temperature at 42 mol% AMS vs. Pure Polystyrene, Enabling Controlled Depolymerization

Thermogravimetric analysis (TGA) of styrene/α-methylstyrene copolymers reveals a systematic decrease in degradation onset temperature as AMS content increases. The degradation temperature drops from approximately 356.9 °C for pure polystyrene (0 mol% AMS) to 250.2 °C for a copolymer containing 42 mol% AMS, a reduction of −106.7 °C [1]. This behavior is attributed to the presence of weak bonds within AMS-containing sequences that undergo preferential chain scission. The 1:1 styrene/AMS copolymer (CAS 104492-15-1), containing approximately 42–50 mol% AMS, exhibits degradation at temperatures 100–107 °C lower than polystyrene, enabling its use as a thermally activated free radical generator or as a sacrificial template in nanofoam fabrication where the AMS-containing block can be selectively removed by mild heating under vacuum [1][2].

Thermogravimetric analysis Thermal degradation Depolymerization

Softening Point Elevation: Ring and Ball Softening Point of 119–120 °C for 1:1 Copolymer vs. ~85–100 °C for Low-Molecular-Weight Polystyrene and Hydrocarbon Tackifier Resins

Commercial poly(styrene-co-α-methylstyrene) with a 1:1 monomer ratio exhibits a ring and ball softening point of 119–120 °C (ASTM E28) . This is substantially higher than low-molecular-weight polystyrene resins, which typically soften in the range of 85–100 °C, and exceeds the softening points of lower-AMS-content Kristalex™ grades such as Kristalex 3085 (softening point 85 °C, Tg 41 °C) [1]. The higher softening point of the 1:1 copolymer directly translates to greater cohesive strength retention at elevated temperatures in hot-melt adhesive and sealant formulations . In triblock polymer architectures where SAMS forms the end blocks, the Vicat softening point is approximately 30 °C higher than that of analogous styrene-butadiene-based triblock polymers [2].

Softening point Ring and ball method Hot-melt adhesive

Melt Viscosity Thermal Sensitivity: 10-Fold Reduction from 1000 Poise at 140 °C to 100 Poise at 161 °C, Providing a Sharp Processing Window for Hot-Melt Dispensing

The melt viscosity of poly(styrene-co-α-methylstyrene) 1:1 copolymer exhibits pronounced temperature dependence: 1000 poise at 140 °C decreasing to 100 poise at 161 °C, a 10-fold reduction over a mere 21 °C temperature interval . This steep viscosity-temperature profile contrasts with polystyrene, which shows a more gradual viscosity decay and lacks the same degree of flow activation within this narrow temperature window . For hot-melt adhesive and sealant dispensing, this sharp rheological transition enables rapid wet-out and substrate penetration at modestly elevated application temperatures (160–170 °C) while retaining sufficient melt strength at slightly lower processing temperatures to prevent sag or drip.

Melt rheology Hot-melt processing Viscosity-temperature profile

Ceiling Temperature Differential: AMS Ceiling Temperature of 61 °C vs. ~310 °C for Styrene Enables Selective Thermal Depolymerization of the Copolymer for Sacrificial Template and Free Radical Generator Applications

The ceiling temperature (Tc) — the temperature at which propagation and depropagation rates are equal — is 61 °C for α-methylstyrene, compared to approximately 310 °C for styrene [1][2]. This nearly 250 °C difference means that AMS-containing sequences within the copolymer can undergo thermally induced depolymerization under conditions where polystyrene sequences remain intact. This property has been exploited to selectively remove poly(α-methylstyrene) minority blocks from block copolymers using mild heating (combined with vacuum and UV radiation) to create nanoporous structures [2]. The 1:1 styrene/AMS copolymer offers a depolymerizable fraction that polystyrene or other purely styrenic resins cannot provide, making it uniquely suitable as a sacrificial porogen in nanofoam synthesis and as a thermally activated free radical source.

Ceiling temperature Depolymerization equilibrium Nanofoam templating

Prop-1-en-2-ylbenzene; Styrene Copolymer: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Temperature Hot-Melt Adhesives and Sealants Requiring Softening Points Above 115 °C

The ring and ball softening point of 119–120 °C and Tg of 132.8 °C at 44 wt% AMS [1] make the 1:1 styrene/AMS copolymer an effective tackifier for hot-melt adhesive formulations that must withstand service temperatures exceeding 100 °C. Compared to Kristalex 3085 (softening point 85 °C) [2] or low-MW polystyrene (softening point ~85–100 °C), the copolymer provides an additional 19–35 °C of thermal resistance. The sharp melt viscosity transition (1000 poise at 140 °C to 100 poise at 161 °C) further enables efficient hot-melt dispensing at moderate temperatures, reducing thermal degradation risk relative to higher-processing-temperature alternatives.

Sacrificial Porogen for Polyimide Nanofoams and Nanoporous Materials via Selective Thermal Depolymerization

The 61 °C ceiling temperature of AMS units [3], contrasted with the ~310 °C ceiling temperature of styrene [3], permits selective thermal removal of the AMS-containing copolymer from multi-component polymer systems. When formulated as the labile block or dispersed phase, the copolymer can be depolymerized to volatile monomer at temperatures (240–280 °C) well below the degradation threshold of the matrix polymer [4]. This property has been validated for generating polyimide nanofoams [4] and is not available from polystyrene, which degrades via random chain scission rather than controlled unzipping. The TGA-confirmed degradation onset of ~250 °C at 42 mol% AMS [5] provides a quantifiable processing window for sacrificial templating.

High-Heat Molding Compounds and Impact-Resistant Plastics with Tunable HDT Between Polystyrene and Poly(α-methylstyrene) Endpoints

For injection-molded or extruded articles requiring heat distortion temperatures between polystyrene's ~80–95 °C and poly(α-methylstyrene)'s 150–155 °C [6], the styrene/AMS copolymer offers a tunable intermediate. The approximately 70 °C HDT difference between the homopolymer endpoints [6] can be proportionally accessed by adjusting AMS content, avoiding the excessive energy penalty of processing pure poly(α-methylstyrene) for applications needing only a 15–35 °C HDT increment (e.g., hot-fill food containers at 110 °C). SAMS-based triblock polymers with diene content below 40% produce clear impact-resistant plastics with Vicat softening points ~30 °C higher than styrene-butadiene analogs [7], offering procurement teams a validated high-heat transparent plastic option.

Thermally Activated Free Radical Generation for Controlled Polymer Degradation or Initiation

The TGA-demonstrated degradation temperature reduction from 356.9 °C (0 mol% AMS) to 250.2 °C (42 mol% AMS) [5] reflects the presence of weak bonds in AMS-containing sequences that undergo preferential thermal scission. This property enables the copolymer to serve as a thermally activated free radical source at temperatures where polystyrene remains stable. Potential applications include controlled rheology modification of polyolefins, triggered degradation of polymer blends, and temperature-programmed release of radical species for polymerization initiation. The quantitative 107 °C degradation temperature offset relative to polystyrene [5] provides a clear selection criterion: this copolymer is the appropriate choice when radical generation is desired below ~300 °C.

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